molecular formula C8H5BrF2N2 B13457250 3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine

3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine

Cat. No.: B13457250
M. Wt: 247.04 g/mol
InChI Key: PSLXXUBALLGDKC-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromophenyl group and a difluoromethyl group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine typically involves the following steps:

    Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazo compound under specific conditions.

    Introduction of the bromophenyl group: This step may involve a substitution reaction where a bromophenyl group is introduced to the diazirine ring.

    Addition of the difluoromethyl group: This can be done using difluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Specific details would require consultation with industrial chemistry resources.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized products.

    Reduction: Reduction reactions may involve the removal of halogen atoms or the reduction of the diazirine ring.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while substitution may result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target molecules upon exposure to light.

    Chemical Probes: Employed as chemical probes to investigate biological pathways and molecular mechanisms.

Biology

    Protein Interaction Studies: Helps in identifying binding sites and interaction partners of proteins.

    Enzyme Inhibition: Used to study enzyme mechanisms and inhibition by covalently modifying active sites.

Medicine

    Drug Development:

    Diagnostic Tools: May be used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used in the synthesis of complex molecules and intermediates.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. These intermediates can form covalent bonds with nearby molecules, allowing for the study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-3-(difluoromethyl)-3H-diazirine: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    3-(4-fluorophenyl)-3-(difluoromethyl)-3H-diazirine: Contains a fluorophenyl group instead of a bromophenyl group.

    3-(4-methylphenyl)-3-(difluoromethyl)-3H-diazirine: Features a methylphenyl group in place of the bromophenyl group.

Uniqueness

The presence of the bromophenyl group in 3-(4-bromophenyl)-3-(difluoromethyl)-3H-diazirine may confer unique reactivity and binding properties compared to similar compounds. This uniqueness can be leveraged in specific scientific and industrial applications.

Properties

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

3-(4-bromophenyl)-3-(difluoromethyl)diazirine

InChI

InChI=1S/C8H5BrF2N2/c9-6-3-1-5(2-4-6)8(7(10)11)12-13-8/h1-4,7H

InChI Key

PSLXXUBALLGDKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(N=N2)C(F)F)Br

Origin of Product

United States

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